Oct-7-enylbenzene

Description

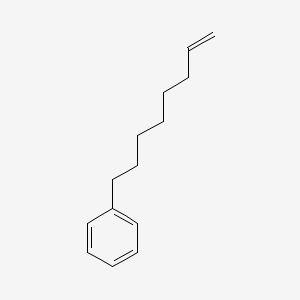

Oct-7-enylbenzene (C₆H₅-C₈H₁₃ with a double bond at the 7th carbon of the octyl chain) is an alkenylbenzene derivative characterized by a benzene ring substituted with an unsaturated eight-carbon chain. The compound’s structure places the double bond near the terminal end of the alkyl chain, which influences its physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., electrophilic substitution, hydrogenation).

Properties

IUPAC Name |

oct-7-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h2,7,9-10,12-13H,1,3-6,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCRBWCTSVDCGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : Oct-7-enylbenzene can be synthesized through a Grignard reaction. This involves reacting an alkenyl halide with metal magnesium to form a Grignard reagent, which is then reacted with a benzyl halide derivative . The reaction typically requires an organic solvent and is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: : In industrial settings, the synthesis of this compound often involves large-scale Grignard reactions. The process is optimized for high yields, selectivity, and purity. Continuous addition of reactants and removal of products can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: : Oct-7-enylbenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: It can be reduced to form saturated hydrocarbons.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions.

Major Products Formed

Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: : Oct-7-enylbenzene is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and chemical intermediates.

Biology and Medicine:

Industry: : In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its sweet floral odor makes it a valuable component in the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of oct-7-enylbenzene involves its interaction with various molecular targets and pathways. As an unsaturated hydrocarbon, it can participate in electrophilic addition reactions, where the double bond reacts with electrophiles to form new chemical bonds. This reactivity is crucial for its role in synthetic chemistry and industrial applications .

Comparison with Similar Compounds

7-Substituted Benzonorbornadienes

The synthesis of 7-substituted benzonorbornadienes, such as 7-(1-Acetoxymethylidene)benzonorbornadiene, involves benzyne cycloaddition with substituted fulvenes . While Oct-7-enylbenzene lacks the fused bicyclic framework of benzonorbornadienes, both share a critical feature: substituent placement at the 7-position. In benzonorbornadienes, this position dictates reactivity in hydrolysis and reduction reactions (e.g., forming formyl or hydroxymethyl derivatives) . For this compound, the terminal double bond may similarly influence reactivity in hydrogenation or oxidation.

Alkenylbenzenes and Cycloalkene Derivatives

lists compounds like (4R)-4-(1-Methylethyl)-1-cyclohexene-1-propanal, which shares a cyclohexene moiety. Compared to this compound, cyclohexene derivatives exhibit higher ring strain, altering their thermal stability and reaction kinetics. For example, cyclohexene derivatives undergo faster Diels-Alder reactions due to strain, whereas this compound’s linear chain may favor slower, more selective electrophilic additions .

Reactivity and Functionalization

Hydrogenation and Reduction

In benzonorbornadienes, hydrogenation of the 7-formyl group (derived from hydrolysis) produces hydroxymethyl derivatives via sodium borohydride reduction . For this compound, the terminal double bond is expected to hydrogenate preferentially over aromatic rings, yielding octylbenzene. This contrasts with internal alkenes (e.g., 1-octene), where steric hindrance slows hydrogenation.

Electrophilic Substitution

The electron-rich benzene ring in this compound facilitates electrophilic substitution (e.g., nitration, sulfonation). However, the electron-withdrawing effect of the alkenyl group (due to conjugation) may deactivate the ring compared to alkylbenzenes like toluene. For example, nitration of this compound would likely occur at the meta position, similar to styrene derivatives .

Physical Properties

Table 1: Comparative Physical Properties

*Estimated values based on structural analogs .

Biological Activity

Oct-7-enylbenzene, a compound belonging to the class of alkenylbenzenes, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its aliphatic chain and a benzene ring. The presence of the double bond in the aliphatic chain contributes to its reactivity and biological interactions. Understanding its chemical properties is essential for elucidating its biological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Notably, it shows inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against clinical strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's effectiveness:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 0.21 | Pseudomonas aeruginosa |

| This compound | 0.83 | Escherichia coli |

These results indicate that this compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been assessed using various human cell lines. In vitro studies indicated that while the compound exhibits antimicrobial activity, it also possesses a favorable safety profile.

Toxicity Assessment

The cytotoxicity was evaluated using MTT assays on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The findings were as follows:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HaCat | 72 | More sensitive to compounds |

| BALB/c 3T3 | >100 | Lower sensitivity observed |

These results suggest that this compound is less toxic to BALB/c 3T3 cells compared to HaCat cells, indicating a potential for topical applications with minimal adverse effects .

The mechanism through which this compound exerts its biological effects involves interaction with bacterial cell membranes and inhibition of key enzymatic pathways.

Molecular Docking Studies

Molecular docking studies have revealed that this compound binds effectively to target proteins involved in bacterial growth and survival. For instance, it forms hydrogen bonds with critical residues in DNA gyrase, which is essential for bacterial DNA replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.